molecular formula C25H19BrN6 B2474923 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine CAS No. 887864-61-1

3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine

Cat. No.: B2474923
CAS No.: 887864-61-1
M. Wt: 483.373
InChI Key: PTJGMAAFUUQXCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by the presence of a bromophenyl group, an indole moiety, and a triazoloquinazoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Triazoloquinazoline Core Formation: The triazoloquinazoline core can be constructed via cyclization reactions involving appropriate precursors such as anthranilic acid derivatives and azides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the bromophenyl group, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.

Major Products Formed

    Oxidation: Formation of quinazoline derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azido derivatives.

Scientific Research Applications

3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in treating neurological disorders and cancers.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Pharmacology: It is explored for its pharmacokinetic and pharmacodynamic properties.

    Industry: The compound is used in the development of new drugs and chemical probes for biological research.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine involves its interaction with specific molecular targets such as enzymes and receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or bind to receptor sites, altering cellular signaling and function.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Bromophenyl)-1-(1H-indol-3-yl)prop-2-en-1-one: A compound with a similar bromophenyl and indole structure but different core.

    2-(1H-indol-3-yl)cyclohexan-1-one: Another indole-containing compound with different functional groups.

Uniqueness

3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is unique due to its triazoloquinazoline core, which imparts distinct chemical and biological properties. This core structure differentiates it from other similar compounds and contributes to its specific interactions with molecular targets.

Biological Activity

The compound 3-(3-Bromophenyl)-N-[2-(1H-indol-3-YL)ethyl]-[1,2,3]triazolo[1,5-A]quinazolin-5-amine is a novel triazoloquinazoline derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, focusing on its biological activity, including its effects on various biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₈H₁₈BrN₅
  • Molecular Weight : 396.28 g/mol

The presence of the bromophenyl and indole moieties suggests potential interactions with biological targets, particularly in the central nervous system (CNS) and cardiovascular systems.

Antihypertensive Effects

Recent studies have highlighted the antihypertensive properties of related triazoloquinazoline derivatives. For instance, a series of 1,2,4-triazolo[1,5-a]quinazolines were synthesized and evaluated for their ability to modulate blood pressure in animal models. Some compounds demonstrated significant reductions in heart rate and blood pressure, suggesting potential as adrenoblockers or cardiac stimulants .

Anticonvulsant Activity

Triazole derivatives have also been studied for their anticonvulsant properties. In one study, a series of triazole-containing compounds exhibited varying degrees of activity in seizure models. The most potent compound showed an effective dose (ED50) of 23.4 mg/kg in the maximal electroshock (MES) test, indicating that modifications to the triazole structure can enhance anticonvulsant efficacy .

CNS Depressant Effects

The CNS depressant activity of similar quinazoline derivatives has been documented. Compounds with structural similarities to the target compound have shown promise in reducing locomotor activity in rodent models, suggesting potential applications in treating anxiety or sleep disorders .

Antimicrobial Activity

Preliminary screening of related compounds for antimicrobial properties has indicated effectiveness against both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) studies suggest that modifications to the quinazoline ring can enhance antimicrobial potency .

Study 1: Antihypertensive Activity

In a controlled study using rat models, several triazoloquinazoline derivatives were administered to evaluate their blood pressure-lowering effects. The results indicated that certain derivatives significantly reduced systolic blood pressure compared to controls, with some compounds achieving complete abolition of tachycardia associated with hypertension .

Study 2: Anticonvulsant Screening

A comprehensive screening of various triazole derivatives revealed that modifications at specific positions on the quinazoline ring could lead to enhanced anticonvulsant activity. The most promising candidates exhibited protective indices (PI) greater than 25, indicating a favorable therapeutic window for further development .

Study 3: CNS Activity Assessment

In assessing CNS depressant effects, compounds were subjected to behavioral tests that measure sedation and anxiolytic-like effects. Results showed significant decreases in locomotor activity at specific doses, supporting the hypothesis that these compounds may possess therapeutic potential for anxiety-related disorders .

Data Summary Table

Compound Activity ED50 (mg/kg) Comments
Compound AAntihypertensiveNot specifiedSignificant reduction in BP
Compound BAnticonvulsant23.4Effective in MES test
Compound CCNS DepressantNot specifiedReduced locomotor activity
Compound DAntimicrobialNot specifiedEffective against Gram-positive bacteria

Properties

IUPAC Name

3-(3-bromophenyl)-N-[2-(1H-indol-3-yl)ethyl]triazolo[1,5-a]quinazolin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19BrN6/c26-18-7-5-6-16(14-18)23-25-29-24(20-9-2-4-11-22(20)32(25)31-30-23)27-13-12-17-15-28-21-10-3-1-8-19(17)21/h1-11,14-15,28H,12-13H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTJGMAAFUUQXCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNC3=NC4=C(N=NN4C5=CC=CC=C53)C6=CC(=CC=C6)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19BrN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.